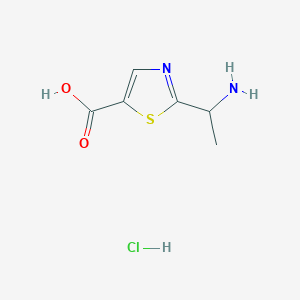

2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride” is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “1-Aminoethyl” and “5-carboxylic acid” groups are functional groups attached to the thiazole ring. The hydrochloride indicates that it’s a salt form of the compound, which can affect its solubility and stability.

Molecular Structure Analysis

The molecular structure of this compound would be based on the thiazole ring, with the aminoethyl and carboxylic acid groups attached at the 2nd and 5th positions, respectively. The hydrochloride would likely be associated with the amino group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the charged hydrochloride could increase its water solubility .Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, including structures related to 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride, has shown promising antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their efficacy in vitro, demonstrating potential as alternative agents for treatment due to their distinct anti-inflammatory activity and potent antioxidant capabilities against various reactive species. The molecular docking studies further support their binding affinity and mode of action, highlighting their therapeutic potential (Raut et al., 2020).

Synthetic Methodologies and Chemical Properties

Another aspect of research focuses on the synthetic utilities of compounds related to this compound. The synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines have been extensively reviewed. This includes methodologies for the synthesis and biological applications of azolylthiazoles, indicating a wide range of possibilities for developing new compounds with significant therapeutic effects (Ibrahim, 2011).

Biocatalyst Inhibition by Carboxylic Acids

In biotechnology, the impact of carboxylic acids, including those derived from or related to this compound, on microbial fermentation processes has been investigated. The review highlights how such acids, at certain concentrations, can inhibit microbial cells like Escherichia coli and Saccharomyces cerevisiae, affecting biofuel and biochemical production. Understanding these effects is crucial for developing strategies to mitigate inhibition and improve microbial tolerance, thereby enhancing industrial bioprocesses (Jarboe et al., 2013).

Chemical and Biological Properties of Phosphorylated Derivatives

The chemical and biological properties of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been systematically reviewed. These derivatives exhibit a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The review underscores the importance of these compounds in medicinal chemistry and their potential as a basis for developing new therapeutic agents (Abdurakhmanova et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of 1,2,4-triazoles and 2-aminothiazoles, have been reported to exhibit significant activity against various targets, including the influenza a virus .

Mode of Action

It can be inferred from related compounds that it may interact directly with its targets, leading to inhibition or modulation of their activity .

Biochemical Pathways

Related compounds have been shown to impact various biochemical pathways, leading to their therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Result of Action

Related compounds have been reported to exhibit significant therapeutic effects, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .

Future Directions

Properties

IUPAC Name |

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-2-4(11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVSVYYNMIJKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881288-75-0 |

Source

|

| Record name | 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)

![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)

![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415736.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2415738.png)

![methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2415744.png)